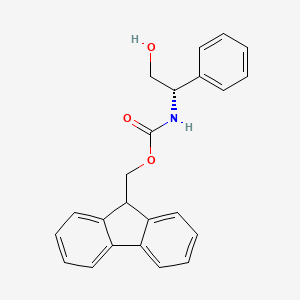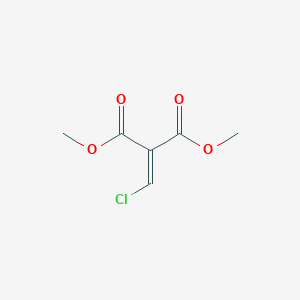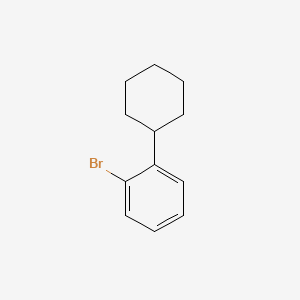![molecular formula C11H6N2O2 B1337553 咪唑并[1,2-b]异喹啉-5,10-二酮 CAS No. 36142-27-5](/img/structure/B1337553.png)
咪唑并[1,2-b]异喹啉-5,10-二酮
描述
Imidazo[1,2-b]isoquinoline-5,10-dione is a heterocyclic compound with the molecular formula C11H6N2O2 and a molecular weight of 198.183 g/mol This compound is characterized by its unique structure, which includes an imidazo ring fused to an isoquinoline ring, with two ketone groups at positions 5 and 10
科学研究应用
Imidazo[1,2-b]isoquinoline-5,10-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
生化分析
Biochemical Properties
Imidazo[1,2-b]isoquinoline-5,10-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme MARK4 (Microtubule Affinity-Regulating Kinase 4), where imidazo[1,2-b]isoquinoline-5,10-dione acts as an inhibitor . This inhibition affects the phosphorylation state of microtubule-associated proteins, which can influence cell division and stability. Additionally, imidazo[1,2-b]isoquinoline-5,10-dione forms hydrogen bonds with other biomolecules, contributing to its stability and reactivity in biochemical environments .
Cellular Effects
Imidazo[1,2-b]isoquinoline-5,10-dione has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to induce oxidative stress in cancer cells, leading to increased production of mitochondrial reactive oxygen species and subsequent oxidative DNA damage . This effect on oxidative stress pathways can result in apoptosis or programmed cell death, making imidazo[1,2-b]isoquinoline-5,10-dione a potential candidate for anti-cancer therapies.
Molecular Mechanism
The molecular mechanism of imidazo[1,2-b]isoquinoline-5,10-dione involves several key interactions at the molecular level. The compound binds to the active site of MARK4, inhibiting its kinase activity . This binding interaction prevents the phosphorylation of downstream targets, leading to alterations in cell cycle progression and microtubule dynamics. Additionally, imidazo[1,2-b]isoquinoline-5,10-dione can form π-π interactions with aromatic residues in proteins, further stabilizing its binding and enhancing its inhibitory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of imidazo[1,2-b]isoquinoline-5,10-dione can change over time. The compound exhibits good stability under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions. Long-term studies have shown that imidazo[1,2-b]isoquinoline-5,10-dione can maintain its inhibitory effects on MARK4 and other targets for several days . Prolonged exposure to light or extreme pH conditions can lead to degradation and reduced efficacy.
Dosage Effects in Animal Models
The effects of imidazo[1,2-b]isoquinoline-5,10-dione vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits MARK4 activity . At higher doses, imidazo[1,2-b]isoquinoline-5,10-dione can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where doses above a certain level result in significant adverse effects, highlighting the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
Imidazo[1,2-b]isoquinoline-5,10-dione is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux by altering the levels of key metabolites involved in oxidative stress and energy production. These interactions can influence the overall metabolic state of cells and tissues, contributing to its therapeutic potential.
Transport and Distribution
The transport and distribution of imidazo[1,2-b]isoquinoline-5,10-dione within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
Imidazo[1,2-b]isoquinoline-5,10-dione exhibits specific subcellular localization patterns that affect its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoskeletal proteins and enzymes . Additionally, imidazo[1,2-b]isoquinoline-5,10-dione can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals. This subcellular localization is crucial for its role in modulating cellular processes and signaling pathways.
准备方法
The synthesis of imidazo[1,2-b]isoquinoline-5,10-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminobenzamide with glyoxal in the presence of a suitable catalyst can lead to the formation of imidazo[1,2-b]isoquinoline-5,10-dione . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
化学反应分析
Imidazo[1,2-b]isoquinoline-5,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
作用机制
The mechanism of action of imidazo[1,2-b]isoquinoline-5,10-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Imidazo[1,2-b]isoquinoline-5,10-dione can be compared with other similar compounds, such as:
Imidazo[1,5-a]quinolines: These compounds have a similar structure but differ in the position of the imidazo ring fusion.
Imidazo[2,1-a]isoquinolines: These compounds also have an imidazo ring fused to an isoquinoline ring but with different substitution patterns.
The uniqueness of imidazo[1,2-b]isoquinoline-5,10-dione lies in its specific structure and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
imidazo[1,2-b]isoquinoline-5,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N2O2/c14-9-7-3-1-2-4-8(7)11(15)13-6-5-12-10(9)13/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEOGWKIIAIXJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=NC=CN3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60482989 | |
| Record name | imidazo[1,2-b]isoquinoline-5,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36142-27-5 | |
| Record name | Imidazo[1,2-b]isoquinoline-5,10-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36142-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | imidazo[1,2-b]isoquinoline-5,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the molecular structure of Imidazo[1,2-b]isoquinoline-5,10-dione and how does this structure influence its crystal packing?
A1: Imidazo[1,2-b]isoquinoline-5,10-dione possesses a distinct butterfly-shaped molecular structure. [] The molecule exhibits a slight fold along the O=C⋯C=O line, with a dihedral angle of 6.42° between the two halves. [] In its crystalline form, adjacent molecules interact through C—H⋯O hydrogen bonds, forming infinite layers parallel to the ac plane. These layers are further interconnected into a three-dimensional network via π–π interactions between pairs of antiparallel molecules. This specific arrangement leads to a centroid–centroid distance of 3.4349 Å between the central six-membered ring and the benzene ring of interacting molecules. []
Q2: How can Imidazo[1,2-b]isoquinoline-5,10-dione be synthesized?
A2: Imidazo[1,2-b]isoquinoline-5,10-diones can be synthesized by reacting unsubstituted imidazole with phthaloyl dichlorides. [] This reaction yields the desired Imidazo[1,2-b]isoquinoline-5,10-dione product. []
Q3: Can Imidazo[1,2-b]isoquinoline-5,10-diones undergo further reactions?
A3: Yes, Imidazo[1,2-b]isoquinoline-5,10-diones can undergo ring-opening reactions when treated with nucleophiles. [] This reaction breaks the imidazole ring, resulting in the formation of ketone derivatives. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















